Cas no 1344301-64-9 (4-(2-methylbut-3-yn-2-yl)aminobenzoic acid)

4-(2-methylbut-3-yn-2-yl)aminobenzoic acid structure
1344301-64-9 structure
商品名:4-(2-methylbut-3-yn-2-yl)aminobenzoic acid
CAS番号:1344301-64-9
MF:C12H13NO2
メガワット:203.237123250961
CID:5693176
PubChem ID:64005339

4-(2-methylbut-3-yn-2-yl)aminobenzoic acid 化学的及び物理的性質

名前と識別子

    • CS-0345324
    • AKOS013321668
    • EN300-1449019
    • 4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid
    • 4-[(2-methylbut-3-yn-2-yl)amino]benzoicacid
    • 1344301-64-9
    • 4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid
    • Benzoic acid, 4-[(1,1-dimethyl-2-propyn-1-yl)amino]-
    • 4-(2-methylbut-3-yn-2-yl)aminobenzoic acid
    • インチ: 1S/C12H13NO2/c1-4-12(2,3)13-10-7-5-9(6-8-10)11(14)15/h1,5-8,13H,2-3H3,(H,14,15)
    • InChIKey: WMJUUEHLXZTZHG-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=CC(=CC=1)NC(C#C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 203.094628657g/mol
  • どういたいしつりょう: 203.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • 密度みつど: 1.186±0.06 g/cm3(Predicted)
  • ふってん: 374.8±27.0 °C(Predicted)
  • 酸性度係数(pKa): 4?+-.0.10(Predicted)

4-(2-methylbut-3-yn-2-yl)aminobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1449019-2.5g
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid
1344301-64-9
2.5g
$1680.0 2023-06-06
Enamine
EN300-1449019-100mg
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid
1344301-64-9
100mg
$427.0 2023-09-29
Enamine
EN300-1449019-1000mg
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid
1344301-64-9
1000mg
$485.0 2023-09-29
Enamine
EN300-1449019-50mg
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid
1344301-64-9
50mg
$407.0 2023-09-29
Enamine
EN300-1449019-250mg
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid
1344301-64-9
250mg
$447.0 2023-09-29
Enamine
EN300-1449019-0.05g
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid
1344301-64-9
0.05g
$719.0 2023-06-06
Enamine
EN300-1449019-500mg
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid
1344301-64-9
500mg
$465.0 2023-09-29
Enamine
EN300-1449019-0.1g
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid
1344301-64-9
0.1g
$755.0 2023-06-06
Enamine
EN300-1449019-10.0g
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid
1344301-64-9
10g
$3683.0 2023-06-06
Enamine
EN300-1449019-5000mg
4-[(2-methylbut-3-yn-2-yl)amino]benzoic acid
1344301-64-9
5000mg
$1406.0 2023-09-29

4-(2-methylbut-3-yn-2-yl)aminobenzoic acid 関連文献

4-(2-methylbut-3-yn-2-yl)aminobenzoic acidに関する追加情報

Comprehensive Overview of 4-(2-methylbut-3-yn-2-yl)aminobenzoic acid (CAS No. 1344301-64-9): Properties, Applications, and Industry Insights

4-(2-methylbut-3-yn-2-yl)aminobenzoic acid, identified by its CAS number 1344301-64-9, is a specialized organic compound garnering attention in pharmaceutical and materials science research. This benzoic acid derivative features a unique 2-methylbut-3-yn-2-yl amine substitution, which contributes to its distinct chemical reactivity and potential applications. The compound's molecular structure combines aromatic and alkyne functionalities, making it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for custom synthetic intermediates like 4-(2-methylbut-3-yn-2-yl)aminobenzoic acid has surged, driven by advancements in targeted drug discovery and bioconjugation technologies. Researchers frequently search for "CAS 1344301-64-9 solubility" or "synthetic routes for aminobenzoic acid derivatives," reflecting its niche but growing relevance. The compound's alkyne group enables click chemistry applications, aligning with trends in bioorthogonal labeling and proteomics.

From a physicochemical perspective, this compound exhibits moderate polarity due to its carboxylic acid moiety, with solubility profiles varying significantly between polar aprotic solvents and aqueous buffers at different pH levels. Analytical techniques such as HPLC-MS and NMR spectroscopy are typically employed for purity verification, addressing common user queries like "how to characterize 1344301-64-9." Thermal stability studies suggest decomposition above 200°C, making it suitable for controlled pharmaceutical formulation processes.

The compound's structure-activity relationship (SAR) has drawn interest in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators. Its benzoic acid core allows for easy derivatization, while the terminal alkyne facilitates polymer conjugation – a feature increasingly explored in drug delivery systems. Industry forums frequently discuss "1344301-64-9 price" and "bulk suppliers," indicating its transition from research-scale to potential commercial applications.

Environmental and green chemistry considerations are paramount in modern synthesis. Recent publications have evaluated eco-friendly purification methods for this compound, responding to searches like "CAS 1344301-64-9 sustainable synthesis." The European Chemicals Agency (ECHA) database shows no significant regulatory restrictions, though proper laboratory handling protocols should always be followed. Its biodegradability profile remains an active area of study, particularly for industrial wastewater treatment scenarios.

Patent analysis reveals growing intellectual property activity around 4-(2-methylbut-3-yn-2-yl)aminobenzoic acid, especially in photodynamic therapy and bioimaging probe development. The compound's UV absorption characteristics (typically λmax ~270-290 nm) make it valuable for photosensitizer design, addressing trending searches about "1344301-64-9 optical properties." Computational chemistry models predict favorable ADMET properties, though experimental validation is ongoing.

For quality control purposes, analytical certificates typically specify ≥95% purity by HPLC area percentage, with strict limits on heavy metal contaminants. Storage recommendations emphasize protection from moisture and light oxidation – key details often sought in queries like "how to store 4-(2-methylbut-3-yn-2-yl)aminobenzoic acid." The compound's crystalline form shows better stability than amorphous variants, as confirmed by X-ray powder diffraction (XRPD) studies.

Emerging applications in material science exploit the compound's ability to participate in copolymerization reactions. Its dual functional groups enable the creation of stimuli-responsive polymers, a hot topic in "smart material" research. Technical discussions often focus on "1344301-64-9 reaction with azides," highlighting its role in creating triazole-linked architectures for advanced coatings.

From a market perspective, the compound currently occupies a specialized niche with limited but growing global suppliers. Pricing trends correlate with acetylene feedstock availability and cGMP manufacturing requirements. Recent breakthroughs in flow chemistry have improved synthesis scalability, potentially reducing costs – a development closely monitored in "chemical market intelligence" reports.

Future research directions may explore the compound's utility in biocatalysis or metal-organic frameworks (MOFs), areas generating substantial academic interest. As structure-property relationship studies advance, 4-(2-methylbut-3-yn-2-yl)aminobenzoic acid may find novel roles in electronic materials or catalysis, positioning it as a multifaceted building block for next-generation chemical innovations.

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